molecular formula C7H7N3OS B1521035 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 1219827-55-0

5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1521035
CAS No.: 1219827-55-0
M. Wt: 181.22 g/mol
InChI Key: DXAHJELNLDTMBP-UHFFFAOYSA-N
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Description

5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group and an oxadiazol-2-amine moiety

Synthetic Routes and Reaction Conditions:

  • Thiophene Derivative Synthesis: The synthesis typically begins with 4-methylthiophene-2-carboxylic acid as the starting material.

  • Oxidation and Cyclization: The carboxylic acid is oxidized to the corresponding acid chloride, followed by cyclization with hydrazine to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions can occur at the methyl group or the nitrogen atom, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents, amines, and alkylating agents.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Alcohols, amines.

  • Substitution: Halogenated derivatives, N-alkylated products.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological or chemical context, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

  • 4-Methylthiophene-2-carboxylic acid

  • 1,3,4-Oxadiazole derivatives

Uniqueness: Compared to similar compounds, 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine stands out due to its specific structural features and potential applications in various fields. Its unique combination of a thiophene ring and an oxadiazole ring contributes to its distinct chemical properties and biological activities.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines

Properties

IUPAC Name

5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-2-5(12-3-4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAHJELNLDTMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677752
Record name 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219827-55-0
Record name 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

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